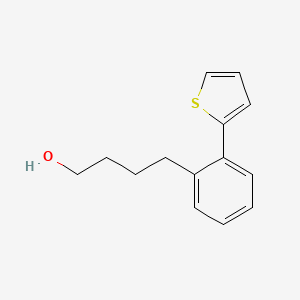

4-(2-Thien-2-yl-phenyl)-butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-thiophen-2-ylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c15-10-4-3-7-12-6-1-2-8-13(12)14-9-5-11-16-14/h1-2,5-6,8-9,11,15H,3-4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLXMBADVXMNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Design and Methodological Advancement for 4 2 Thien 2 Yl Phenyl Butan 1 Ol

Retrosynthetic Analysis and Pathway Deconvolution for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2-Thien-2-yl-phenyl)-butan-1-ol, the primary disconnection is at the aryl-thienyl bond, suggesting a cross-coupling reaction as a key step. This leads to two main fragments: a substituted phenyl component and a thiophene (B33073) component. Another key disconnection involves the butanol side chain, which can be introduced through various methods.

One possible retrosynthetic pathway involves the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound. numberanalytics.com In this case, a boronic acid or ester derivative of either the phenyl or thienyl ring would be coupled with a halide or triflate of the other ring. For instance, (2-bromophenyl)butanol could be coupled with thiophene-2-boronic acid, or 2-bromothiophene (B119243) could be coupled with a phenylboronic acid derivative bearing the butanol side chain.

An alternative disconnection strategy for the butanol chain could involve a Grignard reaction. For example, a Grignard reagent derived from a 2-(2-thienyl)bromobenzene could react with an appropriate epoxide or an aldehyde followed by chain extension. Another approach could be a Friedel-Crafts acylation or alkylation of a 2-phenylthiophene (B1362552) precursor, followed by reduction and/or functional group manipulation to yield the desired butanol chain. google.com

Exploration of Convergent and Linear Synthetic Strategies

In planning the synthesis of a complex molecule like this compound, chemists can choose between a linear or a convergent approach. fiveable.me

Optimization of Key Chemical Transformations and Reaction Conditions

The successful synthesis of this compound relies on the optimization of several key chemical reactions.

Development of Novel Coupling Reactions for Aryl-Thienyl Framework Construction

The Suzuki-Miyaura cross-coupling is a widely used and effective method for creating the aryl-thienyl bond. numberanalytics.comntnu.no However, challenges can arise with thienylboronic acids. ntnu.no Research has focused on optimizing this reaction by exploring different catalysts, bases, solvents, and reaction temperatures. ntnu.nonih.gov Highly active catalysts, such as those with bulky phosphine (B1218219) ligands like XPhos, have shown to be effective. ntnu.no The use of aqueous micellar systems with catalysts like Kolliphor EL can also offer a cost-effective and environmentally friendly alternative, allowing the reaction to proceed at lower temperatures and with shorter reaction times. mdpi.com Other transition-metal-catalyzed cross-coupling reactions, such as those using nickel or copper, are also being explored as more cost-effective and sustainable alternatives to palladium. numberanalytics.com Furthermore, C-H activation strategies offer a more atom-economical approach by directly coupling the C-H bonds of the aryl and thienyl rings, avoiding the need for pre-functionalized starting materials. acs.orgnih.govacs.org

Regioselective and Stereoselective Considerations in Butanol Chain Formation

The formation of the butanol chain must be carefully controlled to achieve the desired isomer.

Regioselectivity: When introducing the butanol chain onto the phenyl ring, the position of substitution is crucial. Friedel-Crafts reactions, for example, can lead to a mixture of ortho, meta, and para isomers depending on the directing effects of existing substituents and the reaction conditions. google.com To ensure regioselectivity, directed ortho-metalation or the use of pre-functionalized starting materials where the position of the side chain is already defined is often necessary. Similarly, the functionalization of the thiophene ring requires control over the position of substitution, with methods like in-situ trapping with organolithium and zinc reagents providing high regioselectivity. researchgate.net

Stereoselectivity: If the butanol chain contains a chiral center, as in the case of a secondary alcohol like 4-phenyl-2-butanol, controlling the stereochemistry becomes important. quora.com Enantioselective reduction of a precursor ketone is a common strategy to produce a specific stereoisomer of the alcohol. wikipedia.orgnih.gov This can be achieved using chiral reducing agents or through catalytic asymmetric reduction with transition metal catalysts and chiral ligands. wikipedia.orgorganic-chemistry.orgnih.gov Biocatalysis, using enzymes like alcohol dehydrogenases, offers a highly selective and environmentally friendly method for producing enantiopure alcohols. nih.gov

Advanced Purification and Isolation Methodologies for Reaction Intermediates

The purification of intermediates is a critical step in any multi-step synthesis to ensure the purity of the final product. Traditional methods like distillation, recrystallization, and extraction are widely used. simsonpharma.comsavemyexams.com

Distillation: This technique separates liquids based on their boiling points and can be performed under vacuum for high-boiling or heat-sensitive compounds. simsonpharma.comsavemyexams.com

Recrystallization: This method relies on the differential solubility of a compound and its impurities in a solvent at different temperatures to obtain a pure crystalline solid. simsonpharma.com

Extraction: This technique separates compounds based on their differential solubility in two immiscible liquids. savemyexams.com

Chromatography: For more challenging separations, various chromatographic techniques are employed. masterorganicchemistry.com Column chromatography is a standard method for purifying organic compounds. More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution and are used for both analysis and purification. masterorganicchemistry.com

Continuous Flow Purification: In modern organic synthesis, especially in continuous flow systems, in-line purification technologies are becoming increasingly important. acs.org These can include liquid-liquid phase separation, solid-phase extraction, and in-line solvent switching, which streamline the purification process and reduce manual handling. acs.org

Integration of Sustainable Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. instituteofsustainabilitystudies.comnih.govjddhs.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.comispe.org C-H activation and one-pot reactions are examples of strategies that can improve atom economy. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comjddhs.commdpi.com The use of aqueous micellar systems for coupling reactions is a prime example. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. jddhs.comispe.org The use of highly efficient palladium, nickel, or copper catalysts in cross-coupling reactions is a key aspect of this. numberanalytics.com Biocatalysis, using enzymes, is another important green chemistry tool. mdpi.com

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption. jddhs.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Computational Chemistry and Theoretical Studies of 4 2 Thien 2 Yl Phenyl Butan 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Theoretical studies on compounds containing thiophene (B33073) have shown that substitutions on the ring can significantly alter these parameters. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Representative Global Reactivity Indices for a Thiophene-Phenyl System

| Parameter | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

Note: These values are illustrative and represent typical ranges for similar aromatic systems. Actual values for 4-(2-Thien-2-yl-phenyl)-butan-1-ol would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map would highlight the regions of negative potential (red) and positive potential (blue).

For this compound, the most negative potential would be expected around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making these sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack. The π-systems of the phenyl and thiophene rings would also show regions of negative potential above and below the plane of the rings.

Local reactivity descriptors, such as Fukui functions, would provide a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Computational chemistry can be employed to model potential reaction pathways for this compound. For example, the oxidation of the primary alcohol to an aldehyde or carboxylic acid could be investigated. Transition state theory would be used to calculate the activation energies for different proposed mechanisms, allowing for the identification of the most favorable pathway.

Furthermore, reactions involving the aromatic rings, such as electrophilic substitution, could be modeled. The calculated local reactivity indices would predict the most likely positions for substitution on both the phenyl and thiophene rings. Studies on the cycloaddition reactions of thiophenes have utilized computational analysis to understand the spin density of excited states and predict the regioselectivity of the reaction.

Conformational Landscapes and Intramolecular Interactions

The flexibility of the butanol chain and the rotational freedom between the phenyl and thiophene rings mean that this compound can exist in multiple conformations. A detailed conformational analysis would identify the low-energy conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure.

Solvent Effects and Intermolecular Interactions through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. dovepress.com An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. dovepress.com

These simulations would also be instrumental in understanding the intermolecular interactions between molecules of this compound. The formation of hydrogen bonds between the hydroxyl groups of neighboring molecules would be a key interaction, influencing properties like boiling point and solubility. The π-π stacking between the aromatic rings of adjacent molecules would also contribute to the intermolecular forces. MD simulations have been effectively used to study these types of interactions in various systems, including those involving phenyl and thiophene moieties. nih.govrsc.org

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Description |

| Hydrogen Bonding | Between the hydroxyl group (donor) of one molecule and the hydroxyl oxygen (acceptor) of another. |

| π-π Stacking | Attractive, noncovalent interactions between the phenyl and/or thiophene rings of adjacent molecules. |

| van der Waals Forces | Dispersive forces between the nonpolar parts of the molecules. |

Mechanistic Investigations and Molecular Interaction Studies of 4 2 Thien 2 Yl Phenyl Butan 1 Ol in Non Clinical Contexts

Elucidation of its Role as a Ligand in Transition Metal-Catalyzed Reactions

There is no available research in the scientific literature that investigates or establishes the role of 4-(2-Thien-2-yl-phenyl)-butan-1-ol as a ligand in transition metal-catalyzed reactions. The potential for the thiophene (B33073) or phenyl moieties to coordinate with metal centers, or for the hydroxyl group to act as a coordinating functional group, has not been explored in any published studies. Consequently, there are no data on its efficacy, selectivity, or the mechanistic pathways it might influence in such catalytic systems.

Fundamental Studies of Non-Covalent Interactions with Model Systems

No fundamental studies detailing the non-covalent interactions of this compound with model systems have been published. Research into interactions such as hydrogen bonding, π-stacking, or van der Waals forces involving this specific molecule is absent from the current body of scientific literature. Therefore, no experimental or computational data on its interaction energies, geometries, or dynamics with other molecules or surfaces are available.

Computational and Experimental Approaches to Understanding its Binding to Non-Therapeutic Biochemical Probes

There are no computational or experimental studies available that focus on understanding the binding of this compound to non-therapeutic biochemical probes. Research into its potential interactions with proteins, enzymes, or other biological macromolecules for research or diagnostic purposes has not been documented in peer-reviewed sources. As a result, there is no information regarding its binding affinity, mode of interaction, or specificity for any such biochemical targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 2 Thien 2 Yl Phenyl Butan 1 Ol Analogues: Design and Theoretical Predictions

Rational Design Principles for Systematic Structural Modifications

Bioisosteric Replacement: Substituting specific functional groups or rings with others that have similar steric and electronic properties to investigate the importance of those features for biological activity or physical properties. For instance, the thienyl ring could be replaced by other five-membered heterocycles like furan, pyrrole, or thiazole.

Homologation and Chain Length Variation: Altering the length of the butanol chain can impact the molecule's flexibility, lipophilicity, and ability to span distances between binding pockets in a biological target.

Functional Group Interconversion and Substitution: Introducing a variety of substituents onto the phenyl and thienyl rings allows for the fine-tuning of electronic properties (through electron-donating or electron-withdrawing groups), steric bulk, and hydrogen bonding capacity. Modifications to the terminal hydroxyl group can also influence polarity and metabolic stability.

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule, such as double bonds or cyclic structures within the butanol chain, can lock the molecule into a more bioactive conformation and potentially increase target selectivity.

These principles guide the design of a focused library of analogues to systematically explore the chemical space around the parent compound.

Synthetic Strategies for Analogues Modifying the Thienyl Moiety

Modification of the thienyl moiety can be achieved through various synthetic approaches, primarily leveraging cross-coupling reactions. A key strategy involves the Suzuki coupling, which is a versatile method for forming carbon-carbon bonds. For instance, the synthesis of analogues with substituted thienyl rings could start from a boronic acid or ester derivative of the phenyl-butanol fragment, which can then be coupled with a variety of substituted 2-halothiophenes.

A general retrosynthetic approach is outlined below:

Scheme 1: Retrosynthetic Analysis for Thienyl Moiety Modification

The synthesis of 2-substituted thieno[3,2-b]indoles has been reported, showcasing methods for functionalizing the thiophene (B33073) ring. nih.gov These strategies can be adapted for the synthesis of the desired analogues. The Gewald reaction is another powerful tool for constructing substituted thiophenes from α-methylene ketones, sulfur, and a base, which could be employed to create more complex thienyl structures. sciforum.net

Table 1: Proposed Analogues with Modified Thienyl Moieties and Predicted Properties

| Analogue ID | Thienyl Modification | Predicted Impact on Properties |

| A1 | 5-Methylthien-2-yl | Increased lipophilicity; potential for enhanced van der Waals interactions. |

| A2 | 5-Chlorothien-2-yl | Increased electrophilicity of the thiophene ring; potential for halogen bonding. |

| A3 | Thien-3-yl | Altered vector of the biaryl system; probes importance of sulfur position. |

| A4 | Furan-2-yl | Bioisosteric replacement; probes importance of the sulfur heteroatom. |

| A5 | Thiazol-2-yl | Introduction of a nitrogen atom; potential for additional hydrogen bonding. |

Synthetic Strategies for Analogues Modifying the Phenyl Moiety

Similar to the thienyl moiety, the phenyl ring is amenable to a wide range of modifications, primarily through electrophilic aromatic substitution and cross-coupling reactions. The starting material for these syntheses would typically be a substituted benzene (B151609) derivative that can be elaborated to include the butanol chain and the coupling partner for the thienyl ring.

For example, Friedel-Crafts acylation of a substituted benzene with a suitable acyl halide can introduce the butanoyl chain, which can then be reduced to the corresponding butanol. quora.com Subsequent functionalization of the phenyl ring, such as halogenation, allows for Suzuki or other palladium-catalyzed coupling reactions with 2-thienylboronic acid.

Scheme 2: General Synthetic Approach for Phenyl Moiety Modification

The introduction of substituents at different positions on the phenyl ring can significantly influence the electronic properties and steric profile of the molecule. For instance, electron-withdrawing groups like nitro or cyano can be introduced, or electron-donating groups like methoxy (B1213986) or methyl. nih.gov

Table 2: Proposed Analogues with Modified Phenyl Moieties and Predicted Properties

| Analogue ID | Phenyl Modification | Predicted Impact on Properties |

| B1 | 4'-Fluoro | Introduction of a polar group; potential for altered binding interactions. nih.gov |

| B2 | 4'-Methoxy | Increased electron density on the phenyl ring; potential hydrogen bond acceptor. nih.gov |

| B3 | 3'-Chloro | Altered electronic distribution and steric profile. nih.gov |

| B4 | 4'-Cyano | Strong electron-withdrawing group; potential for dipole-dipole interactions. |

| B5 | Naphthalen-2-yl | Increased surface area and hydrophobicity; probes larger binding pockets. |

Synthetic Strategies for Analogues Modifying the Butanol Chain and Hydroxyl Group

Modifications to the butanol chain and the terminal hydroxyl group can be achieved through a variety of standard organic transformations. The length of the alkyl chain can be varied by starting with different ω-phenylalkanoic acids, which can be coupled to the thienyl moiety and then reduced.

The terminal hydroxyl group is a versatile handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether. These modifications can dramatically alter the polarity, hydrogen bonding capability, and metabolic stability of the compound. For example, the synthesis of ether analogues can be accomplished through Williamson ether synthesis, reacting the alkoxide of the parent compound with an appropriate alkyl halide.

Scheme 3: Synthetic Modifications of the Butanol Chain and Hydroxyl Group

Introducing stereocenters into the butanol chain can also be a valuable strategy for probing interactions with chiral biological targets.

Table 3: Proposed Analogues with Modified Butanol Chain and Hydroxyl Group and Predicted Properties

| Analogue ID | Butanol/Hydroxyl Modification | Predicted Impact on Properties |

| C1 | 3-(2-Thien-2-yl-phenyl)-propan-1-ol | Shorter alkyl chain; reduced flexibility. |

| C2 | 5-(2-Thien-2-yl-phenyl)-pentan-1-ol | Longer alkyl chain; increased lipophilicity and flexibility. |

| C3 | 4-(2-Thien-2-yl-phenyl)-butan-1-amine | Replacement of hydroxyl with an amino group; introduces a basic center. |

| C4 | 1-Methoxy-4-(2-Thien-2-yl-phenyl)-butane | Masking of the hydroxyl group; increased lipophilicity. |

| C5 | (R/S)-4-(2-Thien-2-yl-phenyl)-butan-2-ol | Introduction of a chiral center; altered spatial arrangement of the hydroxyl group. |

Impact of Structural Changes on Theoretical Reactivity Profiles and Predicted Molecular Interactions

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the impact of these structural modifications on the molecule's reactivity and interaction profiles. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap provides an indication of the chemical reactivity of the molecule; a smaller gap suggests higher reactivity. ulster.ac.uk

For example, the introduction of electron-withdrawing groups on the phenyl or thienyl rings is predicted to lower the energy of the LUMO, making the molecule a better electron acceptor and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups will raise the HOMO energy, making the molecule a better electron donor.

Molecular docking studies can be used to predict how these analogues might interact with specific protein targets. For instance, the introduction of a hydrogen bond donor or acceptor could lead to new interactions within a binding site. nih.gov The increased lipophilicity from adding alkyl groups may enhance binding through hydrophobic interactions. The shape and flexibility of the molecule, as altered by chain length or conformational restriction, will also be critical for achieving a complementary fit with a target. polyu.edu.hk

Table 4: Predicted Impact of Structural Modifications on Molecular Properties

| Modification Type | Predicted Effect on Reactivity | Predicted Effect on Molecular Interactions |

| Electron-withdrawing group on aryl rings | Increased electrophilicity (lower LUMO) | Potential for enhanced dipole-dipole or charge-transfer interactions. |

| Electron-donating group on aryl rings | Increased nucleophilicity (higher HOMO) | Potential for enhanced π-π stacking interactions. |

| Increased alkyl chain length | Minimal change in electronic reactivity | Increased hydrophobic interactions; may access deeper binding pockets. |

| Introduction of polar functional groups | Altered local electronic environment | Potential for new hydrogen bonding or polar interactions. |

| Conformational restriction | May increase strain energy | Pre-organization for binding; potential for increased selectivity. |

Emerging Analytical Methodologies and Advanced Techniques in the Study of 4 2 Thien 2 Yl Phenyl Butan 1 Ol and Its Derivatives

Development of Novel Spectroscopic Techniques for Elucidating Complex Organic Structures

The unambiguous structural determination of multifaceted organic compounds such as 4-(2-thien-2-yl-phenyl)-butan-1-ol relies heavily on a suite of sophisticated spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain fundamental, ongoing developments are enhancing their power and applicability for complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For molecules containing a thienyl-phenyl scaffold, one- and two-dimensional NMR techniques are indispensable. ¹H NMR spectroscopy provides critical information about the electronic environment of protons, including those on the phenyl and thienyl rings, as well as the butanol chain. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern of the biaryl system. For instance, the characteristic coupling patterns of the thiophene (B33073) ring protons help to distinguish between 2- and 3-substituted isomers. rsc.orgresearchgate.net Furthermore, advanced NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between different parts of the molecule. For example, an HMBC experiment could show a correlation between the protons of the butanol chain and the carbons of the phenyl ring, confirming their attachment. In the study of related complex heterocyclic systems, temperature-variable NMR has been used to study conformational dynamics, which can be particularly relevant for flexible side chains like the butanol group in this compound. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining the exact molecular formula of this compound and its derivatives. d-nb.info Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The cleavage of the butanol side chain and the fragmentation of the aromatic core can help to piece together the molecular structure. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to gently ionize the molecule, preserving its structure for analysis.

Infrared (IR) and UV-Vis Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. For this compound, the presence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the alcohol group, while characteristic peaks in the aromatic region would correspond to the C-H and C=C vibrations of the phenyl and thienyl rings. researchgate.netmdpi.com UV-Vis spectroscopy can provide information about the conjugated π-system of the thienyl-phenyl moiety. The absorption maxima can be influenced by the substitution pattern and the electronic nature of any derivatives, with Hammett-type correlations sometimes being used to understand these effects in similar chromophoric systems. nih.gov

Table 1: Key Spectroscopic Data for Hypothetical Analysis of this compound

| Spectroscopic Technique | Expected Key Feature | Structural Information Provided |

| ¹H NMR | Multiplets in the aromatic region (δ 7-8 ppm) | Substitution pattern of the phenyl and thienyl rings. |

| Triplet corresponding to -CH₂OH (δ ~3.6 ppm) | Presence and environment of the primary alcohol. | |

| ¹³C NMR | Signals for aromatic carbons (δ 120-150 ppm) | Carbon framework of the biaryl system. |

| Signal for the hydroxymethyl carbon (δ ~62 ppm) | Confirmation of the butanol chain's primary alcohol. | |

| HRMS | Accurate mass measurement | Unambiguous molecular formula determination. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹) | Presence of the hydroxyl functional group. |

| C-S stretching for thiophene | Confirmation of the thiophene ring. | |

| UV-Vis Spectroscopy | π-π* transition absorption | Information on the electronic conjugation of the biaryl system. |

Advanced Chromatographic and Separation Techniques for High-Purity Isolation

Achieving high purity of this compound and its derivatives is essential for their accurate characterization and potential applications. Advanced chromatographic techniques are the cornerstone of purification and analysis in this context.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography is a powerful separation technique. odinity.com The choice of the stationary phase is crucial; polar columns (e.g., those with polyethylene (B3416737) glycol phases) are often used for separating alcohols. odinity.comchromforum.org The elution order in GC is primarily determined by the boiling point and volatility of the compounds. Coupling GC with a mass spectrometer (GC-MS) provides a potent analytical tool, offering both separation and structural identification of the components in a mixture.

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as faster separations and reduced solvent consumption compared to HPLC. SFC can be particularly effective for the preparative separation of complex mixtures and for chiral separations.

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound and its Derivatives

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Key Applications |

| Reversed-Phase HPLC | Partitioning based on polarity | C18, C8 | Acetonitrile/Water, Methanol/Water | Purity determination, quantification, preparative isolation. |

| Chiral HPLC | Enantioselective interactions | Derivatized cyclodextrins, polysaccharides | Heptane/Ethanol, other non-polar/polar mixtures | Separation of enantiomers. nih.gov |

| Gas Chromatography (GC) | Partitioning based on volatility and boiling point | Polyethylene glycol (polar), Polysiloxane (non-polar) | Inert gas (e.g., He, N₂) | Analysis of volatile derivatives, impurity profiling. odinity.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning in a supercritical fluid | Similar to HPLC, including chiral phases | Supercritical CO₂ with co-solvents (e.g., methanol) | Fast separations, chiral separations, green chemistry. |

Application of High-Throughput Screening Methodologies for Reaction Optimization

The synthesis of this compound and its derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to form the key thienyl-phenyl bond. acs.orgresearchgate.netmdpi.com Optimizing these reactions to achieve high yields and purity can be a time-consuming process. High-throughput screening (HTS) methodologies have emerged as a powerful tool to accelerate this optimization. nih.gov

HTS allows for the rapid and parallel execution of a large number of reactions, where variables such as catalysts, ligands, bases, solvents, and temperature can be systematically varied. nih.gov The outcomes of these reactions are then rapidly analyzed, often using techniques like mass spectrometry or colorimetric assays, to identify the optimal reaction conditions. nih.govnih.govfigshare.com For the synthesis of biaryl compounds, HTS can be used to screen a library of phosphine (B1218219) ligands for a palladium catalyst to find the one that gives the highest yield of the desired product. This approach not only saves significant time and resources but also allows for the discovery of novel and unexpected reaction conditions that might not have been found through traditional, one-at-a-time experimentation.

For example, in the synthesis of a library of thienyl-phenyl derivatives, a 96-well plate format could be used to test various combinations of boronic acids (or esters) and aryl halides with different catalyst systems. The reaction products could then be quickly analyzed by LC-MS to determine the conversion and purity in each well, leading to a rapid identification of the most effective synthetic protocol.

Integration of Machine Learning and AI for Predicting Synthetic Outcomes and Compound Behavior

The fields of machine learning (ML) and artificial intelligence (AI) are making a profound impact on chemical research, offering new ways to predict the outcomes of reactions and the properties of molecules. nih.govdigitellinc.comresearchgate.netmit.edu These computational tools can be applied to the study of this compound and its derivatives to guide their synthesis and to anticipate their behavior.

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield or success of a new reaction. rsc.orgresearchgate.net For the synthesis of thienyl-phenyl compounds via Suzuki coupling, an ML model could be developed to predict the optimal catalyst, ligand, and base combination for a given set of starting materials. nih.govnih.govgithub.com This predictive capability can significantly reduce the amount of experimental work needed for reaction optimization.

Table 3: Applications of Machine Learning and AI in the Study of Thienyl-Phenyl Compounds

| Application Area | AI/ML Technique | Input Data | Predicted Output | Potential Impact |

| Reaction Optimization | Supervised Learning (e.g., Random Forest, Neural Networks) | Reactants, reagents, conditions from reaction databases | Reaction yield, selectivity | Accelerated discovery of optimal synthetic conditions. rsc.orgnih.gov |

| Retrosynthesis | Template-based or template-free models, Reinforcement Learning | Target molecule structure | Potential synthetic pathways | Efficient design of novel synthetic routes. nih.govresearchgate.net |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Molecular descriptors (e.g., fingerprints, calculated properties) | Physicochemical properties, biological activity | Prioritization of synthetic targets with desired characteristics. |

| Selectivity Prediction | Classification or Regression models | Reactant structures, computational descriptors | Major product, regioselectivity | Guidance for selective chemical modifications. nih.gov |

Future Research Directions and Unexplored Potential of the 4 2 Thien 2 Yl Phenyl Butan 1 Ol Scaffold

Potential for Integration into Advanced Materials Science and Engineering

The thienyl-phenyl motif is a cornerstone of many high-performance organic electronic materials. The conjugation between the thiophene (B33073) and phenyl rings in the 4-(2-thien-2-yl-phenyl)-butan-1-ol scaffold suggests its potential as a fundamental building block for a new generation of functional polymers and small molecules.

Future research could focus on leveraging the terminal hydroxyl group for polymerization reactions, such as condensation polymerization, to create polyesters or polyethers. These polymers would incorporate the electroactive thienyl-phenyl unit directly into the polymer backbone. The resulting materials could exhibit tunable electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The butanol chain provides steric spacing between the conjugated backbones, which can be systematically modified to control intermolecular packing and, consequently, charge transport properties. By altering the length of the alkyl chain or introducing branching, researchers could fine-tune the morphology and solubility of the resulting polymers, enhancing their processability for device fabrication.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Projected Characteristic | Potential Application |

|---|---|---|

| Electronic Conduction | P-type or ambipolar semiconductor | Organic Field-Effect Transistors (OFETs) |

| Photoluminescence | Emission in the visible spectrum | Organic Light-Emitting Diodes (OLEDs) |

| Charge Carrier Mobility | Moderate to high, tunable via side-chain engineering | Organic Photovoltaics (OPVs), Transistors |

| Solubility | Soluble in common organic solvents | Solution-based device fabrication |

| Thermal Stability | High, due to the aromatic backbone | Durable electronic components |

Development of Novel Catalytic Systems Incorporating the Thienyl-Phenyl Scaffold

The structure of this compound is well-suited for the design of novel ligands for catalysis. The sulfur atom in the thiophene ring can act as a soft Lewis basic site to coordinate with transition metals, while the phenyl ring offers possibilities for C-H activation or further functionalization to create bidentate or pincer-type ligands.

A promising research direction is the development of heterogeneous catalysts where the scaffold is anchored to a solid support via its hydroxyl group. This would combine the specific reactivity of a homogeneous catalyst with the ease of recovery and recycling of a heterogeneous system. Recent advances in catalysis have highlighted the efficacy of using precisely structured organic scaffolds to support metal ions, creating dynamic and efficient catalytic centers. sciencedaily.com For instance, tethering the thienyl-phenyl scaffold to a material like polymeric carbon nitride could create single-atom or dual-atom catalytic sites for reactions like cross-coupling, which are fundamental in pharmaceutical and fine chemical manufacturing. sciencedaily.com

The unique electronic environment provided by the thienyl-phenyl ligand could stabilize unusual oxidation states of metals or promote challenging bond activations. Research into the coordination chemistry of this scaffold with various metals could unlock new catalytic transformations.

Table 2: Hypothetical Catalytic Applications of Metal-Thienyl-Phenyl Complexes

| Metal Center | Potential Catalytic Reaction | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Thiophene-based ligands are known to be effective in Pd-catalyzed reactions. |

| Copper (Cu) | Click Chemistry, C-H Amination | The scaffold could stabilize Cu(I) or participate in redox cycles. |

| Rhodium (Rh) / Iridium (Ir) | C-H Activation, Hydrogenation | The aromatic system can direct regioselective C-H bond functionalization. |

| Gold (Au) | Alkyne/Allene Hydrofunctionalization | The sulfur atom can effectively coordinate with soft gold centers. |

Theoretical Exploration of Novel Reactivities and Transformational Pathways

Computational chemistry offers a powerful lens through which to explore the intrinsic properties of the this compound scaffold without the immediate need for extensive laboratory synthesis. Density Functional Theory (DFT) and other in silico methods can predict a wide range of molecular characteristics, guiding future experimental work.

A systematic theoretical study could elucidate the molecule's conformational landscape, identifying the most stable arrangements of the thienyl, phenyl, and butanol groups. Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal its electronic nature and predict its reactivity in various chemical transformations. ulster.ac.uk For example, calculating the HOMO-LUMO energy gap can provide insights into its potential as an organic semiconductor. ulster.ac.uk

Furthermore, mapping the molecular electrostatic potential would identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other reagents. This is crucial for designing reactions involving the hydroxyl group, the aromatic rings, or potential C-H activation sites. Theoretical modeling of reaction mechanisms, such as its polymerization or its coordination to a metal catalyst, can provide detailed energetic profiles and identify key transition states, accelerating the development of practical applications.

Table 3: Proposed Theoretical Investigations for this compound

| Computational Method | Property to be Investigated | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbital (HOMO/LUMO) Energies | Prediction of electronic properties and chemical reactivity. ulster.ac.uk |

| DFT / TD-DFT | UV-Vis Absorption and Emission Spectra | Guidance for applications in optoelectronics. |

| Molecular Dynamics (MD) | Conformational Analysis and Polymer Packing | Understanding bulk material properties and morphology. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Intramolecular Bonds | Elucidation of electronic communication between the thiophene and phenyl rings. |

| NCI (Non-Covalent Interactions) Plot | Intermolecular Interaction Patterns | Prediction of crystal packing and solid-state structure. |

Interdisciplinary Applications in Chemical Biology Probes

The intersection of chemistry and biology relies on molecular tools that can probe, report on, or perturb biological systems. The this compound scaffold possesses features that make it an attractive starting point for the development of novel chemical biology probes. Its structure combines a fluorescent-like aromatic core with a functionalizable handle (the hydroxyl group).

The thienyl-phenyl core itself may possess interesting photophysical properties, such as environment-sensitive fluorescence, which could be exploited to create probes for sensing changes in local polarity or viscosity within a cell. The terminal hydroxyl group is a versatile chemical handle for further modification. It can be used to attach a variety of functional moieties, including:

Reactive groups: For covalent labeling of specific proteins or enzymes.

Biotin tags: For affinity-based purification and identification of binding partners.

Fluorophores: To create FRET (Förster Resonance Energy Transfer) pairs or to shift the emission wavelength to a more biologically compatible range.

Bioactive molecules: To create targeted agents where the scaffold acts as a linker or a core fragment.

The synthesis of derivatives, such as those incorporating an alkyne or azide, would enable the use of bioorthogonal "click" chemistry for facile labeling of biomolecules in complex biological milieu. The lipophilic nature of the aromatic core combined with the polar alcohol group provides a balanced amphiphilicity that could facilitate cell membrane permeability.

Table 4: Potential Modifications of the Butanol Chain for Chemical Biology Probes

| Modification of Hydroxyl Group | Resulting Functional Moiety | Potential Application |

|---|---|---|

| Esterification with Acryloyl Chloride | Acrylamide | Covalent probe for targeting nucleophilic residues (e.g., Cysteine). |

| Conversion to an Azide | Alkyl Azide | Bioorthogonal handle for "click" chemistry (CuAAC or SPAAC). |

| Conversion to an Alkyne | Terminal Alkyne | Bioorthogonal handle for "click" chemistry. |

| Attachment of Biotin | Biotinylated Scaffold | Affinity probe for target identification (pulldown assays). |

| Attachment of a Fluorophore | FRET Donor/Acceptor | Probe for studying protein-protein interactions or conformational changes. |

Q & A

Q. What are the optimal synthetic routes for 4-(2-Thien-2-yl-phenyl)-butan-1-ol, and how can reaction yields be maximized?

A multi-step synthesis involving Suzuki-Miyaura cross-coupling is recommended for constructing the thienyl-phenyl moiety. For example, coupling 2-thienylboronic acid with a brominated phenyl intermediate (e.g., 2-bromophenylbutanol precursor) under Pd catalysis . Post-coupling reduction (e.g., NaBH₄) can yield the alcohol functionality. Optimize reaction conditions (temperature: 80–100°C; solvent: THF/water mix) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

Q. How should researchers characterize the structural integrity of this compound?

Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm molecular structure. For example:

- ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm for thienyl and phenyl groups) and hydroxyl proton (δ 1.5–2.0 ppm, broad).

- HRMS : Calculate exact mass (C₁₄H₁₄OS: 246.0815 g/mol) and compare with observed values .

Cross-validate with computational tools (e.g., IUPAC InChIKey generation) to ensure consistency .

Q. What purification strategies are effective for isolating this compound from byproducts?

Use gradient elution chromatography (silica gel, hexane/EtOAc) to separate polar byproducts. Recrystallization in ethanol/water (7:3 v/v) at low temperatures (4°C) enhances purity. Monitor purity via GC-MS (e.g., >97.0% as per GC thresholds for analogous alcohols) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or impurities. Follow this protocol:

Verify sample purity via HPLC or GC .

Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Cross-reference with databases (e.g., NIST Chemistry WebBook) for analogous compounds .

Perform 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

Q. How can computational modeling predict the reactivity of this compound in derivatization reactions?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For example:

Q. What methodologies identify the compound’s solubility profile in non-polar vs. polar aprotic solvents?

Apply the Hansen solubility parameter (HSP) framework:

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Solubility (mg/mL) |

|---|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 | <1 |

| DCM | 18.2 | 6.3 | 6.1 | 25–30 |

| DMSO | 18.4 | 16.4 | 10.2 | >50 |

| Experimental determination via saturation shake-flask method . |

Q. How can researchers investigate the biological activity of this compound derivatives?

Design structure-activity relationship (SAR) studies:

Synthesize analogs (e.g., esterified or oxidized derivatives).

Screen for antimicrobial activity (MIC assays against E. coli, S. aureus).

Assess cytotoxicity (MTT assay on HEK293 cells).

Mechanistic insights can be gained via molecular docking (PDB protein targets) .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions of the thienyl-phenyl scaffold?

The thienyl group directs EAS to the α-position. Confirm via:

- Nitration : Use HNO₃/H₂SO₄ at 0°C; analyze regiochemistry by ¹H NMR (meta/para proton shifts).

- Sulfonation : Monitor reaction progress with TLC (silica, hexane/EtOAc). Steric effects from the butanol chain may reduce ortho substitution .

Q. How are detection limits and quantification thresholds determined in analytical methods for this compound?

Validate LC-MS/MS methods per ICH guidelines:

| Parameter | Value |

|---|---|

| LOD (S/N = 3) | 0.1 ng/mL |

| LOQ (S/N = 10) | 0.3 ng/mL |

| Linearity (R²) | 0.998–1.000 |

| Recovery (%) | 95–105 |

| Calibrate using certified reference materials (if available) or in-house synthesized standards . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.